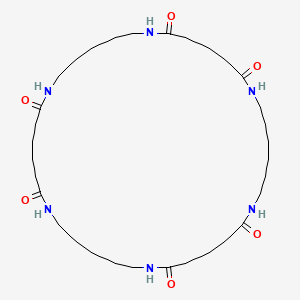![molecular formula C9H7F11KNO4S B13418379 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt CAS No. 67584-52-5](/img/structure/B13418379.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt is a chemical compound with the molecular formula C9H7F11KNO4S . This compound is known for its unique properties due to the presence of the undecafluoropentyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications, particularly where such properties are desirable.
Vorbereitungsmethoden
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt typically involves the reaction of glycine with N-ethyl-N-[(undecafluoropentyl)sulfonyl] chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound’s hydrophobic properties make it useful in studying membrane proteins and other hydrophobic biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and hydrophobicity can be advantageous.
Wirkmechanismus
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt involves its interaction with various molecular targets. The undecafluoropentyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can affect the function and stability of these biomolecules, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt is unique due to the presence of the undecafluoropentyl group. Similar compounds include:
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt: This compound has a longer perfluorinated chain, which can impart even greater hydrophobicity and stability.
Glycine, N-ethyl-N-[(pentadecafluorooctyl)sulfonyl]-, potassium salt: Another similar compound with a different perfluorinated chain length, affecting its properties and applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in the perfluorinated chain length.
Eigenschaften
CAS-Nummer |
67584-52-5 |
|---|---|
Molekularformel |
C9H7F11KNO4S |
Molekulargewicht |
473.30 g/mol |
IUPAC-Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate |
InChI |
InChI=1S/C9H8F11NO4S.K/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18;/h2-3H2,1H3,(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
VJZIVFKBUDETNE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)




![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)



